molecular formula C15H22N2O3 B2503250 2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034222-52-9

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2503250
CAS RN: 2034222-52-9
M. Wt: 278.352
InChI Key: LJQRMWPSOYFCPG-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has been synthesized and researched extensively for its potential applications in the field of medicine. This compound belongs to the class of cyclohexylamines and has shown promising results in various scientific studies.

Scientific Research Applications

Palladium-Catalyzed Cyclization for Gamma-Lactams Synthesis

A study by Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization to synthesize 3,4-disubstituted pyrrolidin-2-ones, utilizing acetamide enolate anions. This method demonstrated a broad applicability for intramolecular C-C bond formation, highlighting the utility of acetamide derivatives in the synthesis of gamma-lactams with high diastereoselection (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

Synthesis and Biological Evaluation of Opioid Kappa Agonists

Costello et al. (1991) described the synthesis and conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Through the introduction of various substituents, potent compounds with significant analgesic effects were identified, demonstrating the potential of acetamide derivatives in medicinal chemistry (Costello, James, Shaw, Slater, & Stutchbury, 1991).

Antiproliferative Activity of Pyridine-Thiazole Compounds

Alqahtani and Bayazeed (2020) synthesized new pyridine-thiazole hybrids linked through an acetamide spacer, evaluating their cytotoxicity against various cancer cell lines. Some compounds showed promising activity against MCF-7 and HepG2 cell lines, highlighting the therapeutic potential of such derivatives in cancer treatment (Alqahtani & Bayazeed, 2020).

Synthesis of Piperazin-1-yl Acetamide Derivatives for Memory Enhancement

Li Ming-zhu (2008) explored the synthesis of piperazin-1-yl acetamide derivatives and their effects on memory in mice. This study underscores the importance of acetamide derivatives in the development of neuroactive compounds (Li Ming-zhu, 2008).

In Vivo and In Vitro Anti-inflammatory and Antipyretic Activities

Fayed et al. (2021) reported on the synthesis of 2(1H)-pyridone molecules with anti-inflammatory, ulcerogenic, and antipyretic properties. The incorporation of acetamide derivatives into these molecules contributed to their bioactive profile, presenting a promising avenue for the development of new therapeutic agents (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).

properties

IUPAC Name

2-ethoxy-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-19-11-14(18)17-12-6-8-13(9-7-12)20-15-5-3-4-10-16-15/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRMWPSOYFCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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